molecular formula C20H32O5 B1255126 Isograyanotoxin II

Isograyanotoxin II

Cat. No. B1255126
M. Wt: 352.5 g/mol
InChI Key: LLNZGRNLXLQFAC-KLKQSVAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isograyanotoxin II is a tertiary alcohol.

Scientific Research Applications

Regulation of Phospholipase A2 Gene Expression

Isograyanotoxin II has been studied in the context of systemic inflammation, specifically in endotoxin shock rats. Nakano and Arita (1990) explored the regulation of the group II phospholipase A2 (PLA2-II) gene in vivo using endotoxin shock rat models. Their study indicated that PLA2-II is synthesized de novo in tissues during endotoxin shock and released into circulation. This suggests that Isograyanotoxin II may play a role in the inflammatory response and could be a target for controlling PLA2-II gene expression in systemic inflammatory conditions (Nakano & Arita, 1990).

Therapeutic Efficacy in Sepsis Models

Another study by Cirioni et al. (2009) investigated the efficacy of buforin II (not directly Isograyanotoxin II, but related) in a rat model of Acinetobacter baumannii sepsis. While this study doesn't directly involve Isograyanotoxin II, it highlights the interest in similar toxins for therapeutic applications in severe infections and sepsis, indicating a potential area for further research into Isograyanotoxin II's applications (Cirioni et al., 2009).

Potential Role in Enterotoxigenic Infections

Casey et al. (2012) discussed the role of type II heat-labile enterotoxins (LT-II) in the pathogenicity of enterotoxigenic Escherichia coli (ETEC) in neonatal pigs. While this study does not specifically mention Isograyanotoxin II, it sheds light on the importance of researching toxins (like Isograyanotoxin II) in understanding and potentially treating enterotoxigenic infections (Casey et al., 2012).

properties

Product Name

Isograyanotoxin II

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

IUPAC Name

(1S,3R,4R,6S,8S,13R,14R,16R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadec-9-ene-3,4,6,14,16-pentol

InChI

InChI=1S/C20H32O5/c1-10-11-5-6-12-16(23)19(11,9-18(12,4)24)8-15(22)20(25)13(10)7-14(21)17(20,2)3/h12-16,21-25H,5-9H2,1-4H3/t12-,13+,14+,15-,16-,18-,19+,20+/m1/s1

InChI Key

LLNZGRNLXLQFAC-KLKQSVAXSA-N

Isomeric SMILES

CC1=C2CC[C@@H]3[C@H]([C@@]2(C[C@H]([C@]4([C@H]1C[C@@H](C4(C)C)O)O)O)C[C@@]3(C)O)O

Canonical SMILES

CC1=C2CCC3C(C2(CC(C4(C1CC(C4(C)C)O)O)O)CC3(C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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